molecular formula C24H28O7 B1674627 Garcinone D CAS No. 107390-08-9

Garcinone D

Cat. No.: B1674627
CAS No.: 107390-08-9
M. Wt: 428.5 g/mol
InChI Key: TYALNCRUIKOKGP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Garcinone D, a natural xanthone from mangosteen, has been found to interact with several targets. It has been shown to increase the protein levels of phosphorylated signal transducer and activator of transcription 3 (p-STAT3), Cyclin D1, and nuclear factor erythroid 2-related factor (Nrf2) in a concentration- and time-dependent manner . These proteins play crucial roles in cell proliferation and antioxidant response, respectively .

Mode of Action

This compound interacts with its targets, leading to an increase in their protein levels. This interaction results in the promotion of C17.2 neural stem cell proliferation . The increase in p-STAT3, Cyclin D1, and Nrf2 protein levels suggests that this compound may enhance cell proliferation and antioxidant response .

Biochemical Pathways

This compound affects key signaling pathways such as PI3K/Akt and MAPK . These pathways are involved in cell proliferation, survival, and apoptosis. By modulating these pathways, this compound can influence cell growth and survival .

Pharmacokinetics

This suggests that it has a greater distribution to tissues and the ability to penetrate adipose tissue, which could impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include promoting cell proliferation and enhancing antioxidant response . It has been observed that this compound potently enhances the proliferation of C17.2 cells, a type of neural stem cell line . Moreover, it has been shown to have an indirect antioxidant effect .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of xanthones, including Garcinone D, typically involves the use of polyphenols and salicylic acids. One classical method involves heating these compounds with acetic anhydride as a dehydrating agent. Another method uses zinc chloride and phosphoryl chloride to produce xanthones in better yields and shorter reaction times .

Industrial Production Methods: Industrial production of this compound is less documented, but it generally follows the principles of organic synthesis involving eco-friendly reagents and optimized reaction conditions to ensure high yield and purity. Methods such as microwave heating and the use of metal catalysts like palladium and copper have been explored for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: Garcinone D undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated xanthones.

Properties

IUPAC Name

1,3,6-trihydroxy-8-(3-hydroxy-3-methylbutyl)-7-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O7/c1-12(2)6-7-13-15(25)10-18-20(21(13)27)22(28)19-14(8-9-24(3,4)29)23(30-5)16(26)11-17(19)31-18/h6,10-11,25-27,29H,7-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYALNCRUIKOKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)OC)CCC(C)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420547
Record name GARCINONE D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Garcinone D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033332
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

107390-08-9
Record name Garcinone D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107390-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GARCINONE D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Garcinone D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033332
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202 - 204 °C
Record name Garcinone D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033332
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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